Berotralstat

Overview

Description

BCX-7353, also known as berotralstat, is a potent oral small-molecule inhibitor of plasma kallikrein. It is primarily used for the prophylaxis of hereditary angioedema attacks. Hereditary angioedema is a genetic disorder characterized by recurrent episodes of severe swelling in various parts of the body, including the skin, gastrointestinal tract, and airways . BCX-7353 has been developed by BioCryst Pharmaceuticals and is marketed under the trade name Orladeyo .

Scientific Research Applications

BCX-7353 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying plasma kallikrein inhibition.

Biology: Investigated for its effects on the kallikrein-kinin system and its role in hereditary angioedema.

Medicine: Used for the prophylaxis of hereditary angioedema attacks, significantly reducing the frequency and severity of attacks

Industry: Employed in the development of new therapeutic agents targeting the kallikrein-kinin system

Mechanism of Action

BCX-7353 exerts its effects by selectively inhibiting plasma kallikrein, an enzyme involved in the release of bradykinin. Bradykinin is a major biologic peptide that promotes swelling and pain associated with hereditary angioedema attacks. By blocking the enzymatic activity of plasma kallikrein, BCX-7353 prevents the formation of bradykinin, thereby reducing the frequency and severity of angioedema attacks .

Safety and Hazards

Future Directions

Berotralstat is the first once-daily oral therapy to prevent angioedema attacks of HAE in adults and pediatric patients 12 years and older . It has been approved in the USA, and subsequently in Japan . The oral administration of this compound may be more convenient to patients, in contrast to other HAE treatments that require injections or infusions .

Biochemical Analysis

Biochemical Properties

Berotralstat plays a significant role in biochemical reactions by inhibiting the enzymatic activity of plasma kallikrein . Plasma kallikrein is a serine protease essential for the formation of bradykinin . By blocking plasma kallikrein, this compound decreases the production and accumulation of bradykinin , a major biologic peptide that promotes swelling and pain associated with attacks of HAE .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to prevent the formation of bradykinin . Bradykinin is known to cause localized tissue edema during attacks of HAE . By inhibiting the production of bradykinin, this compound helps to prevent these attacks .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of plasma kallikrein . This prevents the release of bradykinin, thereby reducing swelling and pain associated with HAE attacks .

Temporal Effects in Laboratory Settings

This compound has been studied in various clinical trials . The pharmacokinetics of this compound were characterized by population pharmacokinetic modeling of data from 13 clinical studies and a total of 771 healthy subjects and patients with HAE .

Metabolic Pathways

This compound’s role in metabolic pathways is primarily related to its inhibition of plasma kallikrein . This prevents the formation of bradykinin, thereby influencing the biochemical reactions associated with HAE attacks .

Transport and Distribution

As an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCX-7353 involves several key steps, starting from 3-aminobenzaldehyde. The process includes cyclization, ammonification reduction, and oxidation reactions. The intermediate 1-[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-formic acid is prepared through these reactions .

Industrial Production Methods

The industrial production of BCX-7353 is designed to be rapid, convenient, economical, and environmentally friendly. The process uses easily available raw materials and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

BCX-7353 undergoes various chemical reactions, including:

Oxidation: Responsible for the metabolism of many drugs and environmental chemicals.

Reduction: Involves the gain of electrons or a decrease in oxidation state.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the synthesis of BCX-7353 include cyclization agents, reducing agents, and oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Major Products Formed

The major product formed from these reactions is BCX-7353 itself, which is a highly specific and effective plasma kallikrein inhibitor .

Comparison with Similar Compounds

Similar Compounds

Ecallantide: Another plasma kallikrein inhibitor used for the treatment of hereditary angioedema.

Icatibant: A bradykinin B2 receptor antagonist used for acute treatment of hereditary angioedema attacks.

Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for the prophylaxis of hereditary angioedema attacks.

Uniqueness of BCX-7353

BCX-7353 is unique in its oral bioavailability and once-daily dosing regimen, making it a convenient option for patients. Unlike other treatments that require subcutaneous or intravenous administration, BCX-7353 can be taken orally, improving patient compliance and quality of life .

Properties

IUPAC Name |

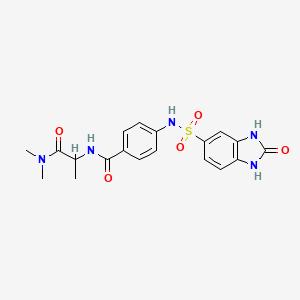

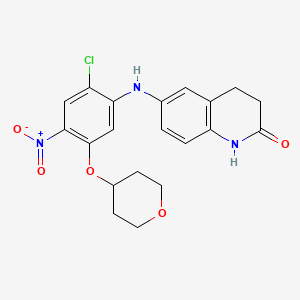

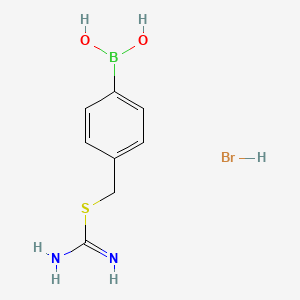

2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNXMBYCBRBRFD-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26F4N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336676 | |

| Record name | Berotralstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation. | |

| Record name | Berotralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1809010-50-1 | |

| Record name | Berotralstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berotralstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berotralstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEROTRALSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide](/img/structure/B605960.png)

![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)